5-Chloro-2-(2-methylphenyl)pyridin-3-ol
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Overview
Description
5-Chloro-2-(2-methylphenyl)pyridin-3-ol is an organic compound with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.66 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a 2-methylphenyl group at the 2-position. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-methylphenyl)pyridin-3-ol typically involves the reaction of 2-methylphenylboronic acid with 5-chloro-3-hydroxypyridine under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-chloro-2-(2-methylphenyl)pyridin-3-one.
Reduction: Formation of 5-chloro-2-(2-methylphenyl)pyridin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(2-methylphenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-methylphenyl)pyridin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylphenyl)pyridine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
5-Chloro-2-phenylpyridin-3-ol: Similar structure but without the methyl group, which can influence its chemical properties and interactions.
Uniqueness
5-Chloro-2-(2-methylphenyl)pyridin-3-ol is unique due to the presence of both the chlorine and 2-methylphenyl substituents, which can enhance its reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C12H10ClNO |
---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
5-chloro-2-(2-methylphenyl)pyridin-3-ol |
InChI |
InChI=1S/C12H10ClNO/c1-8-4-2-3-5-10(8)12-11(15)6-9(13)7-14-12/h2-7,15H,1H3 |
InChI Key |
KHXIKTWAQZRVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=N2)Cl)O |
Origin of Product |
United States |
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